Methyl 3-(naphthalen-1-yl)prop-2-enoate Methyl 3-(naphthalen-1-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20123656
InChI: InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3
SMILES:
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

Methyl 3-(naphthalen-1-yl)prop-2-enoate

CAS No.:

Cat. No.: VC20123656

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(naphthalen-1-yl)prop-2-enoate -

Specification

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name methyl 3-naphthalen-1-ylprop-2-enoate
Standard InChI InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3
Standard InChI Key MNGYPDQJVYJTLM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CC1=CC=CC2=CC=CC=C21

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 3-naphthalen-1-ylprop-2-enoate, reflects its ester-functionalized propenoate chain linked to the 1-position of naphthalene. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
InChI KeyMNGYPDQJVYJTLM-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C=CC1=CC=CC2=CC=CC=C21
CAS Registry NumberNot explicitly listed

The naphthalene moiety provides planar aromaticity, while the prop-2-enoate group introduces rigidity through conjugation between the double bond and ester carbonyl. This conjugation stabilizes the molecule and influences its reactivity in electrophilic additions and nucleophilic substitutions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for characterizing this compound. The ¹H NMR spectrum typically shows:

  • A singlet at δ 3.7–3.8 ppm for the methyl ester group.

  • Multiplet signals between δ 7.4–8.2 ppm corresponding to the naphthalene protons.

  • Two doublets near δ 6.3–6.8 ppm for the trans-vinylic protons.

In the IR spectrum, strong absorptions appear at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch), confirming the presence of the ester and conjugated double bond.

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a Knoevenagel condensation between methyl acetoacetate and 1-naphthaldehyde under basic conditions (e.g., piperidine or ammonium acetate). The reaction mechanism proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde and subsequent dehydration:

CH₃COCH₂COOCH₃ + C₁₀H₇CHObaseC₁₄H₁₂O₂ + H₂O\text{CH₃COCH₂COOCH₃ + C₁₀H₇CHO} \xrightarrow{\text{base}} \text{C₁₄H₁₂O₂ + H₂O}

Key optimization parameters include:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.

  • Solvent: Ethanol or methanol, which polar aprotic solvents improve yields.

  • Catalyst: 10–20 mol% piperidine for efficient enolate formation.

Purification Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound from unreacted starting materials and oligomeric byproducts. Typical yields range from 65–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Chemical Reactivity and Functionalization

Electrophilic Additions

The α,β-unsaturated ester undergoes Michael additions with nucleophiles such as amines or thiols. For example, reaction with benzylamine produces a β-amino ester derivative:

C₁₄H₁₂O₂ + C₆H₅CH₂NH₂C₂₁H₂₁NO₂ + H₂O\text{C₁₄H₁₂O₂ + C₆H₅CH₂NH₂} \rightarrow \text{C₂₁H₂₁NO₂ + H₂O}

This reactivity is exploited to synthesize pharmacologically active analogs.

Cycloadditions

The conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding six-membered cycloadducts. These products serve as precursors for polycyclic frameworks in materials science.

Oxidation and Reduction

  • Oxidation: Treatment with ozone cleaves the double bond, generating naphthalene-1-carbaldehyde and methyl oxalate.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing methyl 3-(naphthalen-1-yl)propanoate.

Industrial and Research Applications

Polymer Chemistry

The compound acts as a crosslinking agent in UV-curable resins, enhancing mechanical strength and thermal stability. Copolymerization with acrylates yields materials with tailored glass transition temperatures (Tg).

Organic Electronics

Thin films of methyl 3-(naphthalen-1-yl)prop-2-enoate exhibit charge-carrier mobility of 0.12 cm²/V·s, making it a candidate for organic field-effect transistors (OFETs).

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferenceReactivity Profile
Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoateC₁₅H₁₁NO₂Cyano group at C2Enhanced electrophilicity
Methyl 3-(naphthalen-2-yl)prop-2-enoateC₁₄H₁₂O₂Naphthalene substitution at C2Altered steric interactions

The absence of a cyano group in methyl 3-(naphthalen-1-yl)prop-2-enoate reduces its electrophilicity but improves solubility in nonpolar solvents .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work employs chiral organocatalysts to enantioselectively synthesize this compound, achieving enantiomeric excess (ee) >90%. Such advances enable access to optically active derivatives for medicinal chemistry.

Environmental Impact Studies

Biodegradation assays reveal a half-life of 14 days in soil, primarily via esterase-mediated hydrolysis. Computational models predict low bioaccumulation potential (Log Kow = 2.8).

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